molecular formula C14H17ClN4O2 B6470880 3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640834-85-9

3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6470880
CAS No.: 2640834-85-9
M. Wt: 308.76 g/mol
InChI Key: KULADSYNXBELAX-UHFFFAOYSA-N
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Description

“3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a compound that contains a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It is known that 1,3,4-oxadiazoles can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with 1,3,4-oxadiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to the aforementioned biological activities, such as those involved in bacterial growth, tumor growth, viral replication, and oxidative stress responses.

Result of Action

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , the effects could potentially include inhibition of bacterial growth, reduction of tumor growth, inhibition of viral replication, and reduction of oxidative stress.

Properties

IUPAC Name

2-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c15-12-7-16-4-1-13(12)20-9-11-2-5-19(6-3-11)8-14-18-17-10-21-14/h1,4,7,10-11H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULADSYNXBELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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